

Methyl 2,6-Diamino-5-chloronicotinate chemical properties

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Compound of Interest

Compound Name: *Methyl 2,6-Diamino-5-chloronicotinate*

Cat. No.: *B1354456*

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An in-depth analysis of the chemical properties of **Methyl 2,6-Diamino-5-chloronicotinate**, as requested, could not be completed as our extensive search yielded no specific data for this compound. It is likely that this particular molecule is not well-documented in publicly available chemical literature.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of closely related and structurally similar compounds for which data is available. By examining the properties of these analogues, it is possible to infer potential characteristics and reactivity of the target molecule. This report focuses on the following compounds:

- Methyl 2-amino-6-chloronicotinate: Shares the chloro- and amino-substituents on the pyridine ring.
- Methyl 5,6-diaminonicotinate: Features the di-amino substitution pattern.
- Methyl 2-chloronicotinate: Provides a baseline understanding of a chlorinated methyl nicotinate.

Physicochemical Properties of Related Compounds

The following table summarizes the key physicochemical properties of the selected analogous compounds. This data is crucial for understanding their stability, solubility, and potential for

further chemical modifications.

Property	Methyl 2-amino-6-chloronicotinate	Methyl 5,6-diaminonicotinate	Methyl 2-chloronicotinate
IUPAC Name	Methyl 2-amino-6-chloropyridine-3-carboxylate[1]	methyl 5,6-diaminonicotinate[2]	methyl 2-chloropyridine-3-carboxylate[3]
CAS Number	849805-25-0[1][4]	104685-76-9[2]	40134-18-7[3][5]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂ [1]	C ₇ H ₉ N ₃ O ₂ [2]	C ₇ H ₆ ClNO ₂ [3][5]
Molecular Weight	186.60 g/mol	167.17 g/mol [2]	171.58 g/mol [3][5]
Appearance	Typically a solid at room temperature[1]	Solid[2]	Colorless or yellowish liquid[5]
Solubility	Moderate solubility in polar solvents[1]	Not specified	Not specified
Boiling Point	Not specified	Not specified	150°C/1mmHg[5]
Density	Not specified	Not specified	1.314 g/mL at 25°C[5]
Flash Point	Not specified	Not specified	110°C[5]

Spectroscopic Data

While specific spectral data for **Methyl 2,6-Diamino-5-chloronicotinate** is unavailable, data for related compounds can provide a reference for structural elucidation.

¹H NMR Data for Methyl 6-chloronicotinate (CDCl₃, 300MHz)[6]

- δ: 3.98 (s, 3H)
- δ: 7.42-7.45 (d, 1H)
- δ: 8.24-8.27 (dd, 1H)
- δ: 9.00-9.01 (d, 1H)

¹³C NMR Data for Methyl 6-chloronicotinate (CDCl₃, 75.5MHz)[6]

- δ : 52.61 (-OCH₃)
- δ : 124.19 (5-CH)
- δ : 125.00 (3-C)
- δ : 139.59 (4-CH)
- δ : 151.18 (2-CH)
- δ : 155.68 (6-C)
- δ : 164.88 (-COO-)

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of these compounds in a research setting.

Synthesis of Methyl 2-chloronicotinate[7]

This procedure details the esterification of 2-chloronicotinic acid using diazomethane.

Materials:

- 2-chloronicotinic acid
- N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
- Potassium hydroxide
- Ethanol
- Water
- Ether

- Methanol
- Aqueous sodium carbonate
- Methylene chloride
- Magnesium sulfate (MgSO_4)

Procedure:

- A solution of diazomethane in ether is prepared by the addition of N-methyl-N-nitroso-p-toluenesulfonamide to a stirred solution of potassium hydroxide in ethanol and water at 65°C . The distilled ether-diazomethane solution is collected in receiving vessels cooled to 0°C and -78°C .
- The combined diazomethane solutions are treated dropwise with a solution of 2-chloronicotinic acid in methanol at -15°C .
- The reaction mixture is maintained at -15°C for 4 hours and then allowed to slowly warm to room temperature.
- The solution is concentrated in vacuo to yield a yellow solid.
- The solid is partitioned between aqueous sodium carbonate and methylene chloride.
- The organic layer is isolated, dried over MgSO_4 , and concentrated in vacuo to yield crude methyl 2-chloronicotinate as an oil.

Synthesis of Methyl 5,6-diaminonicotinate[8]

This protocol describes the reduction of a nitro group to an amine.

Materials:

- Methyl 6-amino-5-nitronicotinate
- Methanol
- 5% Palladium on carbon (Pd/C)

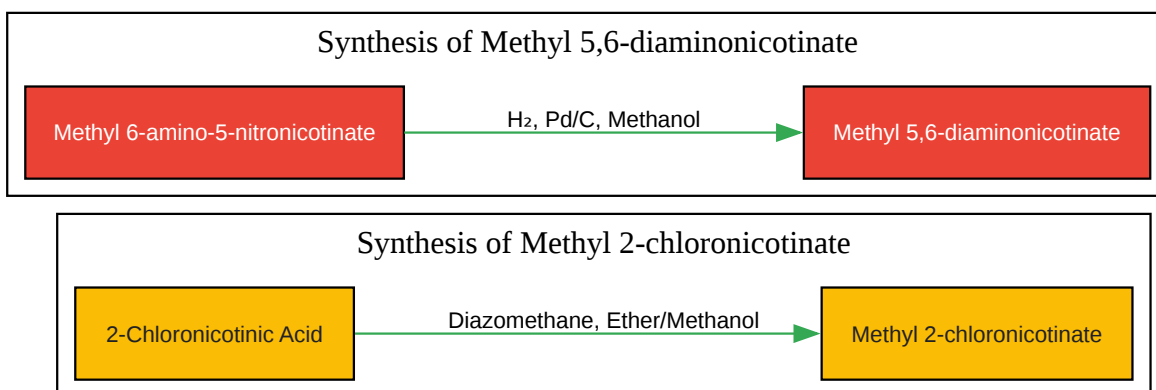
- Hydrogen gas

Procedure:

- Methyl 6-amino-5-nitronicotinate is dissolved in methanol.
- A catalytic amount of 5% palladium on carbon is added to the solution.
- The mixture is subjected to a hydrogen atmosphere at room temperature and normal pressure until the absorption of hydrogen gas ceases.
- The catalyst is removed by filtration, and the solvent is evaporated to yield methyl 5,6-diaminonicotinate.

Chemical Structures and Synthetic Pathways

Visual representations of the molecular structures and their synthetic relationships are provided below.



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